({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine
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Overview
Description
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is a compound that features a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional carbon framework, which has garnered significant interest in various fields of chemistry and drug discovery . The bicyclo[1.1.1]pentane motif is known for its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes, making it a valuable component in the design of new molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine typically involves the reaction of [1.1.1]propellane with hydrazine derivatives. One common method includes the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection steps yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are still under development due to the challenges associated with the large-scale preparation of bicyclo[1.1.1]pentane derivatives. Recent advancements have focused on optimizing reaction conditions and developing scalable methods that can produce these compounds in multi-gram quantities .
Chemical Reactions Analysis
Types of Reactions
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of novel compounds with enhanced properties .
Biology
In biology, the compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biologically active molecules. This makes it a valuable tool in drug design and development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to enhance the solubility, potency, and metabolic stability of drug candidates makes it a promising component in the development of new pharmaceuticals .
Industry
In industry, the compound is used in the development of materials with unique properties, such as molecular rods, liquid crystals, and metal-organic frameworks .
Mechanism of Action
The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentylamine and bicyclo[1.1.1]pentane-1,3-dicarboxylate .
Uniqueness
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine is unique due to its specific hydrazine functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Biological Activity
The compound ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine represents a novel class of bicyclic structures that exhibit potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
Synthesis of this compound
The synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, has been explored using various methodologies. A notable approach involves the reaction of [1.1.1]propellane with hydrazine derivatives, which allows for the efficient formation of hydrazine-based compounds with bicyclic structures . Recent advancements in synthetic methodologies have improved scalability and yield, making it feasible to produce these compounds for biological evaluations .
Anti-inflammatory Properties
Research indicates that bicyclo[1.1.1]pentane derivatives, including those containing hydrazine moieties, can exhibit significant anti-inflammatory activity. For instance, a study evaluated a series of bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics (BCP-sLXm), demonstrating that one specific compound (6a) significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . This suggests that bicyclo[1.1.1]pentane derivatives may serve as promising candidates for the development of anti-inflammatory drugs.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of bicyclo[1.1.1]pentane derivatives. A compound designed using this motif was shown to be an equipotent inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology . The modifications introduced by the bicyclic structure improved passive permeability and aqueous solubility, enhancing oral absorption characteristics in preclinical models.
Case Studies
Several case studies highlight the biological significance of this compound:
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Case Study 1: Anti-inflammatory Activity
In vitro assays demonstrated that BCP-sLXm (6a) reduced pro-inflammatory cytokines such as TNFα and MCP-1 in human monocyte cell lines, suggesting its potential as an anti-inflammatory agent . -
Case Study 2: Enzyme Inhibition
The incorporation of the bicyclo[1.1.1]pentane motif into drug candidates has been associated with enhanced metabolic stability and efficacy against specific targets like γ-secretase, indicating its utility in drug design for neurodegenerative diseases .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethylhydrazine |
InChI |
InChI=1S/C6H12N2/c7-8-4-6-1-5(2-6)3-6/h5,8H,1-4,7H2 |
InChI Key |
XHNXQDXKEJDYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CNN |
Origin of Product |
United States |
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